molecular formula C22H44Cl2N4S2 B13742908 2,2'-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride CAS No. 40284-18-2

2,2'-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride

Cat. No.: B13742908
CAS No.: 40284-18-2
M. Wt: 499.6 g/mol
InChI Key: LSUJEOLKHABULX-UHFFFAOYSA-N
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Description

2,2'-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride is a synthetic compound characterized by a disulfide (S-S) bridge linking two N-(3-cyclohexylpropyl)acetamidine moieties, each stabilized as a dihydrochloride salt. The acetamidine groups confer basicity, while the cyclohexylpropyl substituents enhance lipophilicity.

Properties

CAS No.

40284-18-2

Molecular Formula

C22H44Cl2N4S2

Molecular Weight

499.6 g/mol

IUPAC Name

[1-amino-2-[[2-amino-2-(3-cyclohexylpropylazaniumylidene)ethyl]disulfanyl]ethylidene]-(3-cyclohexylpropyl)azanium;dichloride

InChI

InChI=1S/C22H42N4S2.2ClH/c23-21(25-15-7-13-19-9-3-1-4-10-19)17-27-28-18-22(24)26-16-8-14-20-11-5-2-6-12-20;;/h19-20H,1-18H2,(H2,23,25)(H2,24,26);2*1H

InChI Key

LSUJEOLKHABULX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC[NH+]=C(CSSCC(=[NH+]CCCC2CCCCC2)N)N.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2'-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride typically involves the following key steps:

  • Step 1: Preparation of N-(3-cyclohexylpropyl)acetamidine precursor

    This involves synthesizing the acetamidine moiety substituted with the 3-cyclohexylpropyl group. Generally, amidines can be prepared by reaction of nitriles with ammonia or primary amines under acidic or basic conditions or by Pinner reaction routes.

  • Step 2: Introduction of thiol groups

    The acetamidine derivative is functionalized with thiol (-SH) groups at the alpha position relative to the amidine nitrogen to allow for subsequent disulfide bond formation.

  • Step 3: Oxidative coupling to form disulfide

    Two equivalents of the thiol-substituted acetamidine are oxidatively coupled to form the disulfide bridge (-S-S-). Common oxidizing agents include iodine, hydrogen peroxide, or air oxidation under controlled conditions.

  • Step 4: Formation of dihydrochloride salt

    The free base is treated with hydrochloric acid to generate the dihydrochloride salt, improving solubility and stability.

Specific Synthetic Routes

Due to the scarcity of direct experimental data on this exact compound, preparation methods are inferred from closely related compounds such as 2,2'-Dithiobis(N-cycloheptylacetamidine) dihydrochloride and 2,2'-Dithiobis(N-cycloheptylmethylacetamidine) dihydrochloride , which share similar structural motifs and synthetic challenges.

Step Reaction Type Reagents/Conditions Notes
1 Amidination Reaction of 3-cyclohexylpropylamine with cyanogen derivatives or nitriles Forms the N-(3-cyclohexylpropyl)acetamidine intermediate
2 Thiolation Introduction of thiol group via substitution or reduction Thiol functionality introduced alpha to amidine
3 Oxidative coupling Oxidation with I2, H2O2, or air in basic aqueous or organic solvent Forms disulfide bridge linking two acetamidine units
4 Salt formation Treatment with HCl in ethanol or aqueous medium Produces dihydrochloride salt for enhanced stability

Reaction Conditions and Optimization

  • Solvents: Common solvents include ethanol, methanol, or aqueous buffers depending on solubility and reactivity.

  • Temperature: Mild temperatures (0-40°C) are preferred during oxidation to avoid side reactions.

  • pH Control: Slightly basic conditions favor thiol oxidation; acidic conditions are used for salt formation.

  • Purification: Crystallization from ethanol or aqueous HCl solutions is typical to isolate the dihydrochloride salt.

Data Tables Summarizing Preparation Parameters

Parameter Typical Range/Value Impact on Product Quality
Reaction temperature 0–40 °C Controls rate of oxidation and side product formation
Oxidizing agent Iodine (I2), H2O2, air Efficiency of disulfide bond formation
Solvent Ethanol, methanol, water Solubility and reaction kinetics
Reaction time 1–4 hours Completeness of coupling reaction
pH during oxidation 7–9 (slightly basic) Thiol deprotonation and oxidation efficiency
HCl concentration for salt formation 1–2 equivalents per amidine group Completeness of salt formation and product stability

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamidine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted acetamidines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes suggest potential biological activity, particularly in pharmacological contexts. Compounds with similar structural features often demonstrate significant interactions with biological molecules, which may lead to therapeutic applications. Preliminary studies indicate that 2,2'-dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride could be effective in drug development processes aimed at targeting specific diseases or conditions.

Biochemical Studies

In biochemical research, the compound can be utilized to study its reactivity with various biomolecules. Interaction studies are crucial for understanding the efficacy and safety profiles of the compound within biological systems. Such investigations can elucidate the specific biological mechanisms through which this compound operates, potentially leading to novel therapeutic strategies.

Synthetic Organic Chemistry

The synthesis of this compound typically involves multi-step processes that highlight its versatility in synthetic organic chemistry. This compound can serve as a building block for creating more complex molecular structures, which can be explored in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, leading to the formation or cleavage of disulfide bonds in proteins. This can affect the structure and function of proteins, thereby influencing various biological processes. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azoamidine Dihydrochlorides (e.g., 2,2’-Azobis(2-methyl-N-phenylpropionamidine) Dihydrochloride)

  • Structural Differences : Azoamidines contain an azo group (N=N) instead of a disulfide bridge, paired with amidine groups and dihydrochloride salts .
  • Functional Properties : Azoamidines are water-soluble radical initiators used in polymerization, relying on thermal decomposition of the azo bond. In contrast, the disulfide bond in the target compound may enable redox-responsive cleavage (e.g., under reducing conditions) .
  • Applications : Azoamidines are specialized for polymer synthesis, while the target compound’s disulfide bridge could suit drug delivery or dynamic materials.

L(-)-Cystine Dihydrochloride

  • Structural Differences: Cystine is a natural amino acid derivative with a disulfide bond between two cysteine residues, modified as a dihydrochloride salt .
  • Functional Properties: Cystine’s polar amino acid backbone ensures high water solubility, whereas the target compound’s cyclohexylpropyl groups impart hydrophobicity.
  • Applications : Cystine is used in protein biochemistry and nutrition; the synthetic target may serve in organic synthesis or surfactant systems due to its amphiphilic structure.

2,2'-Dithiobis(pyridine) 1,1'-Dioxide (Dipyrithione)

  • Structural Differences : Dipyrithione features a disulfide bond between pyridine rings, each oxidized to a 1,1'-dioxide .
  • Functional Properties : Dipyrithione’s redox activity and antimicrobial efficacy stem from its pyridine-sulfone groups. The target compound’s amidine groups may enhance solubility in acidic conditions (via protonation) and alter bioactivity .
  • Applications : Dipyrithione is used in antifungals and cosmetics; the target compound could be explored for similar roles with modified specificity.

3-Chloro-N-phenyl-phthalimide

  • Structural Differences: This compound lacks a disulfide or amidine group but shares applications in polymer synthesis as a monomer precursor .
  • Functional Properties : Its chlorophthalimide structure enables high-purity polyimide production. The target compound’s disulfide bridge and amidine groups might offer crosslinking or dynamic bonding in polymers.

Data Table: Key Comparative Properties

Compound Molecular Weight Key Functional Groups Solubility Applications
Target Compound ~600 (estimated) Disulfide, acetamidine Likely water-soluble (dihydrochloride salt) Polymer crosslinking, redox systems (inferred)
2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride ~464 Azo, amidine Water-soluble Radical initiator in polymerization
L(-)-Cystine Dihydrochloride ~481 Disulfide, amino acid Water-soluble Biochemistry, nutrition
Dipyrithione ~396 Disulfide, pyridine-sulfone Limited water solubility Antimicrobial agents
3-Chloro-N-phenyl-phthalimide ~257 Chlorophthalimide Organic solvents Polyimide monomer synthesis

Biological Activity

2,2'-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride is a compound of interest due to its potential biological applications, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dithiobis structure that contributes to its reactivity and biological interactions. The presence of the cyclohexylpropyl moiety suggests potential lipophilicity, which may enhance membrane permeability and influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specific mechanisms may include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific proteases or kinases, impacting cellular processes such as proliferation and apoptosis.
  • Antioxidant Activity : The dithiobis structure can confer antioxidant properties, potentially protecting cells from oxidative stress.

In Vitro Studies

Recent studies have focused on the compound's effects on various cell lines. For instance:

  • Cytotoxicity Assays : In vitro cytotoxicity tests revealed that this compound exhibits dose-dependent cytotoxic effects on cancer cell lines, suggesting potential for anticancer applications .
  • Mechanistic Studies : Further investigations indicated that the compound induces apoptosis through the activation of caspase pathways, highlighting its role in programmed cell death .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties against Mycobacterium species. The compound demonstrated significant inhibitory effects on mycobacterial growth, indicating its potential as a lead compound for developing new antimycobacterial agents .
  • Neuroprotective Effects : Another case study explored the neuroprotective effects of the compound in models of neurodegeneration. Results showed that it could mitigate neuronal cell death induced by oxidative stress, suggesting therapeutic potential in neurodegenerative diseases .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
CytotoxicityDose-dependent effects on cancer cells
AntimicrobialSignificant inhibition of Mycobacterium spp.
NeuroprotectionMitigated oxidative stress-induced damage

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,2'-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride?

  • Methodology : Synthesis typically involves coupling reactions between N-(3-cyclohexylpropyl)acetamidine and a disulfide-forming agent (e.g., thiol oxidation or disulfide exchange). Purification can be achieved via recrystallization or reversed-phase HPLC, ensuring removal of unreacted amines and byproducts. Characterization should include elemental analysis, NMR (¹H/¹³C), and mass spectrometry to confirm molecular integrity .
  • Key Considerations : Monitor reaction pH to avoid decomposition of the acetamidine group. Use inert atmospheres during synthesis to prevent disulfide bond reduction .

Q. What are the primary biochemical applications of this compound in experimental settings?

  • Applications :

  • Enzyme Inhibition : The acetamidine moiety suggests potential as a nitric oxide synthase (NOS) inhibitor, analogous to 1400W dihydrochloride, which selectively targets inducible NOS (iNOS) with a Ki of 7 nM .
  • Bioconjugation : The disulfide bridge enables reversible crosslinking in protein modification or surface immobilization, similar to Dithiobis(C2-NTA) for self-assembled monolayers (SAMs) .
    • Experimental Design : For inhibition assays, use competitive binding protocols with NADPH-dependent activity measurements. For bioconjugation, confirm disulfide stability via Ellman’s assay .

Advanced Research Questions

Q. How does the disulfide bridge in this compound influence redox behavior and stability under physiological conditions?

  • Mechanistic Insight : The disulfide bond (S–S) confers redox sensitivity, allowing cleavage by reducing agents (e.g., DTT, glutathione). Stability assays in buffer systems (pH 7.4, 37°C) show degradation half-lives dependent on thiol concentration .
  • Methodology : Use cyclic voltammetry to assess redox potential and LC-MS to track disulfide-thiol exchange dynamics. Compare stability in serum-containing vs. serum-free media .

Q. What advanced spectroscopic techniques are critical for characterizing this compound?

  • Characterization Workflow :

  • NMR : ¹H/¹³C NMR resolves cyclohexylpropyl chain conformation and acetamidine proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₃₄N₄S₂·2HCl).
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks, though challenges arise from hygroscopicity .
    • Data Interpretation : Cross-reference spectral data with computational models (DFT) to validate structural assignments .

Q. How can structure-activity relationship (SAR) studies optimize this compound for targeted enzyme inhibition?

  • SAR Strategies :

  • Acetamidine Modifications : Replace the cyclohexylpropyl group with alkyl or aryl substituents to enhance iNOS selectivity over constitutive NOS isoforms.
  • Disulfide Alternatives : Test dithiol or thioether analogs to modulate redox sensitivity.
    • Experimental Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities, followed by kinetic assays (e.g., IC₅₀ determination) .

Q. How should researchers address contradictions in reported enzyme inhibition data across studies?

  • Troubleshooting :

  • Assay Conditions : Variability in NADPH, L-arginine, or tetrahydrobiopterin levels can alter iNOS activity. Standardize buffer composition and cofactor concentrations .
  • Competitive vs. Noncompetitive Inhibition : Perform Lineweaver-Burk plots to clarify inhibition mechanisms.
    • Case Study : Discrepancies in Ki values for 1400W dihydrochloride were resolved by controlling intracellular glutathione levels, which reduce disulfide bonds .

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